N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16314605
InChI: InChI=1S/C16H16N6O3/c1-22-20-16(19-21-22)11-3-6-13(7-4-11)25-10-14(23)18-12-5-8-15(24-2)17-9-12/h3-9H,10H2,1-2H3,(H,18,23)
SMILES:
Molecular Formula: C16H16N6O3
Molecular Weight: 340.34 g/mol

N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

CAS No.:

Cat. No.: VC16314605

Molecular Formula: C16H16N6O3

Molecular Weight: 340.34 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide -

Specification

Molecular Formula C16H16N6O3
Molecular Weight 340.34 g/mol
IUPAC Name N-(6-methoxypyridin-3-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide
Standard InChI InChI=1S/C16H16N6O3/c1-22-20-16(19-21-22)11-3-6-13(7-4-11)25-10-14(23)18-12-5-8-15(24-2)17-9-12/h3-9H,10H2,1-2H3,(H,18,23)
Standard InChI Key DZOMXBCYDRFEDA-UHFFFAOYSA-N
Canonical SMILES CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CN=C(C=C3)OC

Introduction

Structural Features and Chemical Properties

Physicochemical Properties

PropertyValueSource
Molecular Weight340.34 g/mol
LogP (Predicted)1.44–1.96
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area93.8 Ų

The compound’s moderate lipophilicity (LogP) and polar surface area suggest potential for blood-brain barrier permeability and oral bioavailability .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Friedel-Crafts Acylation: To construct the phenoxy-acetamide backbone .

  • Tetrazole Ring Formation: Via [2+3] cycloaddition between nitriles and sodium azide .

  • Coupling Reactions: HATU- or EDCI-mediated peptide coupling to attach the methoxypyridine moiety .

Example Protocol (adapted from ):

  • React 4-(2-methyl-2H-tetrazol-5-yl)phenol with bromoacetyl bromide in DCM to form 2-bromo-1-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetone.

  • Substitute bromide with 3-amino-6-methoxypyridine using HATU in DMF.

  • Purify via silica gel chromatography (yield: 65–78%) .

Structural Analogues

Key modifications explored in literature include:

  • Replacing the methoxy group with ethoxy or halogen atoms to modulate potency .

  • Varying tetrazole substituents (e.g., 1-methyl vs. 2-methyl) to optimize metabolic stability .

Pharmacological Applications

Protein-Protein Interaction Inhibition

In a study by Shaabani et al. (2022), structurally related biphenyl ether analogs demonstrated PD-1/PD-L1 inhibitory activity (IC₅₀: 0.5–5 μM) . The tetrazole moiety in N-(6-methoxypyridin-3-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide may mimic carboxylate groups, disrupting PD-L1 dimerization .

Kinase Modulation

Compounds with similar acetamide-tetrazole architectures (e.g., EP1702919A1) inhibited VEGFR-2 and EGFR kinases at nanomolar concentrations . Molecular docking suggests the tetrazole ring forms critical hydrogen bonds with ATP-binding sites .

ParameterDescription
GHS Signal WordDanger
Hazard StatementsH315 (Skin irritation), H319 (Eye irritation), H228 (Flammable solid)
Precautionary MeasuresUse PPE, avoid sparks, and store in a cool, dry place

Data extrapolated from structurally related tetrazole derivatives .

Future Directions

  • In Vivo Efficacy Studies: Prioritize pharmacokinetic profiling in rodent models.

  • Structure-Activity Relationship (SAR): Systematically vary substituents on the pyridine and tetrazole rings.

  • Target Identification: Use proteomics to elucidate off-target effects.

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